molecular formula C10H8ClNO B144245 1-Chloro-6-methoxyisoquinoline CAS No. 132997-77-4

1-Chloro-6-methoxyisoquinoline

Cat. No. B144245
M. Wt: 193.63 g/mol
InChI Key: UTZJYSXOFHCSGZ-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxyisoquinoline is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. It is characterized by the presence of a chloro and a methoxy group on the isoquinoline scaffold. This compound serves as a key intermediate in the synthesis of various chemical entities that may have biological activities or serve as building blocks for more complex molecules.

Synthesis Analysis

The synthesis of 1-Chloro-6-methoxyisoquinoline derivatives has been explored in several studies. An efficient synthetic route to 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives was reported, which involves carboxylation of 4-methoxy-2-methylbenzonitrile, followed by conversion to the corresponding acid chloride and cyclization . Another study described the synthesis of benzyloxy-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through a multi-step process including substitution, nitration, reduction, cyclization, and chlorination . These methods provide better yields and are less hazardous compared to previous approaches.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been characterized using various spectroscopic techniques. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was characterized by NMR, FT-IR, and GC-MS, and its crystalline structure was determined by X-ray powder diffraction . Similarly, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was elucidated using X-ray crystallography, revealing an orthorhombic system .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are crucial for their functionalization. For example, the synthesis of dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline was described, which involved the preparation of 1-amino-substituted isoquinolines . Another study reported the selective response of a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 to Cd2+ ions, indicating its potential as a chemosensor .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their substituents. The study of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers revealed significant differences in metal ion affinities based on the position of attachment of the substituents, affecting their thermodynamic properties and complexation behavior . The properties of these compounds are characterized using techniques such as UV-visible and 1H NMR spectroscopy, and their biological activities are often assessed through pharmacological studies .

Scientific Research Applications

Chemosensory Applications

1-Chloro-6-methoxyisoquinoline has been explored in the context of chemosensory applications. A related compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrated selective responsiveness to Cd²⁺ ions over other tested metal ions, suggesting potential utility in monitoring Cd²⁺ concentrations in waste effluents and food products (Prodi et al., 2001).

Synthetic Chemistry

In synthetic chemistry, derivatives of 1-Chloro-6-methoxyisoquinoline, like 1-chloro-4-methylisoquinoline-5,8-quinone, have been synthesized, indicating the compound's relevance in complex organic synthesis processes (Croisy-Delcey et al., 1991).

Novel Synthesis Methods

Improved methods for synthesizing 1-Chloro-6-methoxy-isoquinolin-3-ol and its derivatives have been reported, highlighting advancements in the synthesis process, offering better overall yields and safer, more reproducible methods (Zheng et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

1-chloro-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZJYSXOFHCSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619753
Record name 1-Chloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-methoxyisoquinoline

CAS RN

132997-77-4
Record name 1-Chloro-6-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-2H-isoquinolin-1-one in POCl3 was heated to gentle reflux for 3 h then evaporated in vacuo. The residue was poured into ice-water (20 mL) and neutralized to pH 10 with 10 M NaOH. Extracted with CHCl3. The organic layer was washed with brine, dried over MgSO4, filtered, evaporated. The residue was purified by flash chromatography (hexane-EtOAc) to afford a white solid.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-Methoxy-isoquinoline-N-oxide hydrochloride (1a, 85 g; 400 mmol) was carefully added in portions to phosphoryl chloride (550 mL) at a temperature of 90° C., after which the mixture was stirred for 6 h at 90° C. Excess of phosphoryl chloride was removed in vacuo. The remaining white solid was washed with water, filtered and dried in vacua. Yield: 68 g (88%); white solid; m.p. 72-74° C.; El-MS: 193 (M+).
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Synthesis routes and methods IV

Procedure details

The 1-chloro-6-methoxyisoquinoline was prepared according to Example 1A or from 3-methoxybenzaldehyde using the same procedure as in Example 5A. The 1-chloro-6-methoxy-7-methylisoquinoline was then demethylated according Example 1E to afford 1-chloro isoquinolin-6-ol.
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Synthesis routes and methods V

Procedure details

The 1-chloro-6-methoxyisoquinoline was prepared as described in WO 00/24718 (Akzo Nobel N.V.). Alternatively it can be prepared from 3-methoxybenzaldehyde using the same procedure as in Example 15A (for the synthesis of 1-chloro-6-methoxy-7-methyl-isoquinoline). The 1-chloro-6-methoxyisoquinoline is demethylated according to the procedure described in WO 00/24718 to afford 1-chloro-6-hydroxyisoquinoline. A suspension of 1-chloro-6-hydroxyisoquinoline (0.18 g, 1 mmol), 3-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (336 mg, 1.2 mmol) and 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine on polystyrene (500 mg, ˜2.2mmol/g loading) in acetonitrile (4 ml) were heated at 120° C. over a period of 900 seconds using the microwave. The excess supported reagent was removed by filtration, washing with methanol, and the filtrate evaporated to dryness under reduced pressure. Since the reaction had not gone to completion, the above procedure was repeated. Purification of the crude material was achieved by chromatography on silica (eluent: 0-25% ethyl acetate in heptane) to afford 3-(1-chloroisoquinolin-6-yloxy)piperidine-1-carboxylic acid tert-butyl ester (106 mg), El-MS: m/z=363.7 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Starke, S Kammer, HJ Holdt… - … in Mass Spectrometry …, 2010 - Wiley Online Library
… This precursor was synthesized by homocoupling of the corresponding 1-chloro-6-methoxyisoquinoline.57 The 6,6′-dimethoxy-1,1′-biisoquinoline was converted into the …
A Asagarasu, T Matsui, H Hayashi… - Chemical and …, 2009 - jstage.jst.go.jp
We have prepared a series of piperazinylpyridine derivatives for the treatment of irritable bowel syndrome (IBS). These compounds, which were designed by pharmacophore analysis, …
Number of citations: 25 www.jstage.jst.go.jp
I Starke, A Koch, S Kammer, HJ Holdt… - Journal of mass …, 2018 - Wiley Online Library
… This precursor was synthesized by homo coupling of the corresponding 1-chloro-6-methoxyisoquinoline.45 The ligands 11 and 12 were synthesized by the same procedure from 1-…
PM Scola, AX Wang, AC Good, LQ Sun… - Journal of Medicinal …, 2014 - ACS Publications
… (46) Intermediate 52 was converted to 1-chloro-6-methoxyisoquinoline (53) under standard conditions, and this activated aromatic derivative was coupled with N-protected 4-…
Number of citations: 70 pubs.acs.org
S Jothi Murugan, M Jeganmohan - The Journal of Organic …, 2023 - ACS Publications
An efficient and straightforward strategy for the synthesis of isoquinolones through [4 + 2]-annulation of N-chlorobenzamides with vinyl acetate in the presence of CoCp*(III) catalyst in a …
Number of citations: 5 pubs.acs.org
ZJ Song, DM Tellers, PG Dormer… - … Process Research & …, 2014 - ACS Publications
A practical synthesis of a macrocyclic HCV protease inhibitor, MK-1220, is described. The key features are a new synthesis of the trisubstituted isoquinoline, Sonogashira fragment …
Number of citations: 19 pubs.acs.org

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